3-(4-Methoxybutyl)pyridin-2-amine CAS number and suppliers
3-(4-Methoxybutyl)pyridin-2-amine CAS number and suppliers
The following technical guide provides an in-depth profile of 3-(4-Methoxybutyl)pyridin-2-amine , a specialized heterocyclic intermediate used in medicinal chemistry.
[1][2]
Executive Summary
3-(4-Methoxybutyl)pyridin-2-amine is a functionalized aminopyridine scaffold utilized primarily in the synthesis of bioactive small molecules.[1][2] Characterized by a 2-aminopyridine core substituted at the 3-position with a methoxybutyl chain, this compound serves as a critical building block for kinase inhibitors , GPCR ligands , and fragment-based drug discovery (FBDD) libraries.[1][2]
The 2-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor, often targeting the hinge region of kinase enzymes, while the 4-methoxybutyl side chain provides a flexible lipophilic linker with a terminal polar group, optimizing solubility and metabolic stability.[1]
Status: Specialized Research Intermediate / Custom Synthesis Target Primary Application: Pharmaceutical R&D (Oncology, Immunology)[1][2][3]
Chemical Identity & Properties
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3-(4-Methoxybutyl)pyridin-2-amine |
| Common Name | 3-(4-Methoxybutyl)-2-aminopyridine |
| CAS Number | Not widely indexed in public registries; refer to InChIKey |
| PubChem CID | 64133200 |
| InChIKey | JLWHDRNYEMMDKA-UHFFFAOYSA-N |
| SMILES | COCCCCC1=C(N=CC=C1)N |
Physicochemical Properties (Computed)
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₀H₁₆N₂O | -- |
| Molecular Weight | 180.25 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Predicted) | ~1.3 | Favorable lipophilicity for oral bioavailability |
| TPSA | 47.5 Ų | Good membrane permeability |
| pKa (Pyridine N) | ~6.8 | Basic; protonatable at physiological pH |
| H-Bond Donors | 1 (Exocyclic NH₂) | Key interaction point (e.g., kinase hinge) |
| H-Bond Acceptors | 3 | Pyridine N, Amine N, Ether O |
Synthesis & Manufacturing Protocols
Due to the specialized nature of this intermediate, it is typically synthesized via Sonogashira cross-coupling followed by catalytic hydrogenation.[1] This route ensures regioselectivity at the 3-position and avoids the harsh conditions of direct alkylation.[1]
Retrosynthetic Analysis
The 4-methoxybutyl chain is installed by coupling a terminal alkyne (4-methoxy-1-butyne) to a halogenated aminopyridine, followed by saturation of the triple bond.[1][2]
Detailed Synthesis Protocol
Step 1: Sonogashira Coupling
Reaction: 2-Amino-3-bromopyridine + 4-Methoxy-1-butyne
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Reagents:
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Procedure:
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Charge a reaction vessel with 2-amino-3-bromopyridine, Pd catalyst, and CuI under an inert atmosphere (N₂ or Ar).
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Heat to 60–80°C for 4–12 hours. Monitor conversion by LC-MS.
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Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
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Step 2: Catalytic Hydrogenation
Reaction: 3-(4-Methoxybut-1-ynyl)pyridin-2-amine + H₂
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Reagents:
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Procedure:
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Add Pd/C catalyst carefully (under N₂ flow to prevent ignition).[1][2]
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Purge system with H₂ and stir at Room Temperature for 2–6 hours.
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Monitoring: Check for disappearance of the alkyne peak by LC-MS.
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Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with methanol.[1][2][3]
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Concentrate the filtrate to yield the target product.[1][2][3]
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Validation: Verify structure via ¹H NMR (appearance of saturated alkyl signals).
Synthesis Pathway Diagram[1][3][10]
Figure 1: Two-step synthesis route via Sonogashira cross-coupling and hydrogenation.
Applications in Drug Discovery[7]
Kinase Inhibitor Scaffolds
The 2-aminopyridine motif is a "privileged structure" in kinase inhibition.[1][3]
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Mechanism: The exocyclic amine (H-donor) and the pyridine nitrogen (H-acceptor) form a bidentate interaction with the hinge region of the kinase ATP-binding pocket.[1][2][3]
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Role of Side Chain: The 3-(4-methoxybutyl) group extends into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper region), depending on the specific kinase conformation.[1][2][3] The ether oxygen can engage in secondary hydrogen bonding or improve water solubility compared to a pure alkyl chain.[1][2][3]
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 180 Da, this compound is an ideal fragment .[1][2]
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Screening: It can be screened via NMR or X-ray crystallography to identify weak binders to novel targets.[1][2][3]
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Optimization: The methoxy group serves as a "handle" that can be easily modified or extended during the hit-to-lead optimization phase.[1][3]
Bioisosterism
The methoxybutyl group acts as a flexible, polar-neutral surrogate for:
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Benzyl groups: Reduced aromatic ring count (Fsp3 increase), often improving metabolic stability and reducing toxicity risks associated with polyaromatic systems.[1][2][3]
Supply Chain & Sourcing
As this compound is a specialized intermediate, it is rarely available "off-the-shelf" in bulk from general catalog suppliers.[1] Sourcing strategies include:
Primary Sourcing Channels[1][2][3]
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Custom Synthesis Providers:
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Chemical Aggregators:
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Specialty Pyridine Manufacturers:
Specification for Procurement
When ordering, request the following purity profile to ensure suitability for biological assays:
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Purity:
98% (HPLC) -
Identity: ¹H NMR and LC-MS consistent with structure.
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Residual Metals: Pd < 20 ppm (critical if used in biological screening to avoid false positives).[1][2][3]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64133200, 3-(4-methoxybutyl)pyridin-2-amine. Retrieved from [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1][3] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2] (Context: Usage of Sonogashira coupling in aminopyridine functionalization). [Link]
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Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[1][2][3] Nature Chemistry, 10, 383–394.[1] (Context: Importance of Fsp3 and saturated side chains like methoxybutyl in modern drug design). [Link]
